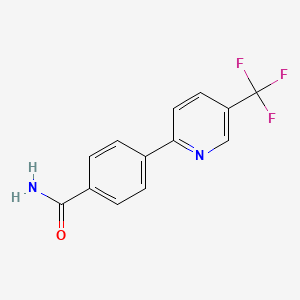

![molecular formula C15H20ClNO4 B6356254 3-{[(t-Butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid CAS No. 1182127-75-8](/img/structure/B6356254.png)

3-{[(t-Butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

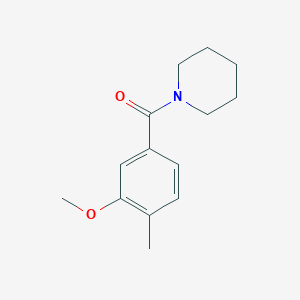

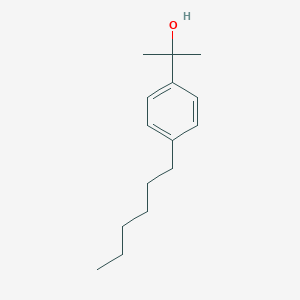

The molecular structure of this compound includes a tert-butoxycarbonyl (Boc) group, a 2-chlorophenyl group, and a propanoic acid group. The Boc group is a common protecting group for amines in organic synthesis .Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Wirkmechanismus

The mechanism of action of 3-{[(t-Butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid is dependent on its use in scientific research applications. When used as a substrate in the synthesis of inhibitors of DHFR, FTase, and COX-2, this compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition of enzyme activity leads to a decrease in the production of the target molecules.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound depend on its use in scientific research applications. When used as a substrate in the synthesis of inhibitors of DHFR, FTase, and COX-2, this compound can lead to a decrease in the production of the target molecules, which can have a variety of biochemical and physiological effects. For example, the inhibition of DHFR can lead to a decrease in the production of nucleic acids, which can affect cell replication and growth. The inhibition of FTase can lead to a decrease in the production of proteins, which can affect cellular signaling pathways. The inhibition of COX-2 can lead to a decrease in the production of prostaglandins, which can affect inflammation and pain.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-{[(t-Butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid in lab experiments include its high solubility in organic solvents, its low cost, and its availability. The main limitation of using this compound in lab experiments is that it is a relatively unstable compound and can easily decompose if not handled carefully.

Zukünftige Richtungen

There are a number of potential future directions for the use of 3-{[(t-Butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid in scientific research and laboratory experiments. One potential direction is the use of this compound in the synthesis of inhibitors of other enzymes involved in the biosynthesis of biologically active molecules, such as proteases and kinases. Another potential direction is the use of this compound in the synthesis of inhibitors of other enzymes involved in signal transduction pathways, such as G-protein coupled receptors. Finally, this compound could be used in the synthesis of small molecule drugs, such as antifungal agents, antiviral agents, and anti-cancer agents.

Synthesemethoden

3-{[(t-Butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid can be synthesized from t-butyl chloroformate and 2-chlorophenylmethylamine. The reaction is catalyzed by a base such as sodium hydroxide, and the product is isolated by extraction with an organic solvent. The yield of the reaction is typically greater than 90%.

Wissenschaftliche Forschungsanwendungen

3-{[(t-Butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid has been used in a variety of scientific research applications. It has been used as a substrate in the synthesis of peptide-based inhibitors of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of nucleic acids. It has also been used as a substrate in the synthesis of inhibitors of the enzyme farnesyltransferase (FTase), which is involved in the post-translational modification of proteins. In addition, this compound has been used in the synthesis of inhibitors of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Eigenschaften

IUPAC Name |

3-[(2-chlorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(9-8-13(18)19)10-11-6-4-5-7-12(11)16/h4-7H,8-10H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQVBTHWANHZEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

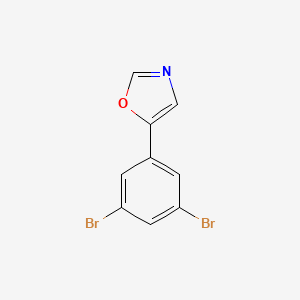

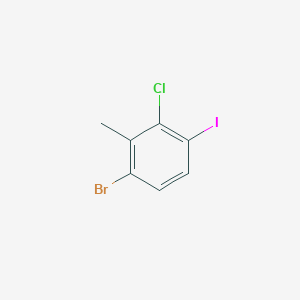

![3-{[(t-Butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid](/img/structure/B6356259.png)